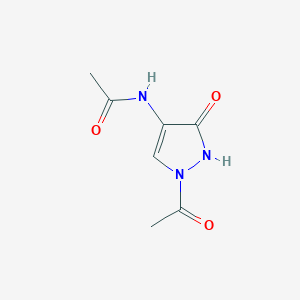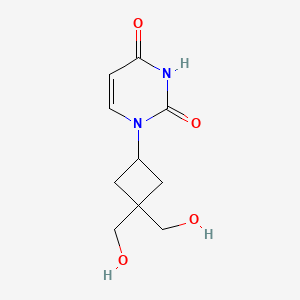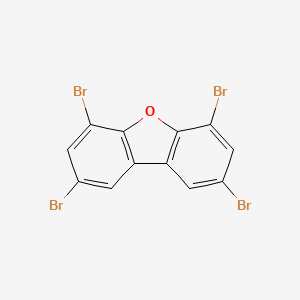![molecular formula C14H17N3O3 B12897425 2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.303 g/mol . It is known for its applications in medicinal chemistry and various scientific research fields.
Preparation Methods
The synthesis of 2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol typically involves the reaction of 4-(4-methoxyphenoxy)pyrimidine with 2-methylaminoethanol . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol can be compared with other similar compounds, such as:
Lobeglitazone: A compound with similar structural features and potential therapeutic applications.
Mequinol: Another compound with a methoxyphenoxy group, used in different contexts.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol |
InChI |
InChI=1S/C14H17N3O3/c1-17(7-8-18)13-9-14(16-10-15-13)20-12-5-3-11(19-2)4-6-12/h3-6,9-10,18H,7-8H2,1-2H3 |
InChI Key |
ZPMBSJCDMKLETC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC(=NC=N1)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


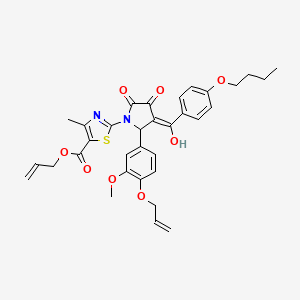
![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)

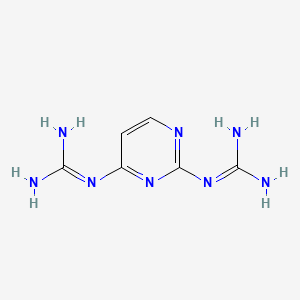
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)

![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)

![Dibenzo[d,f]indole](/img/structure/B12897390.png)
![4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole](/img/structure/B12897391.png)
![2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B12897402.png)
